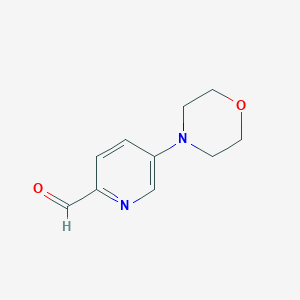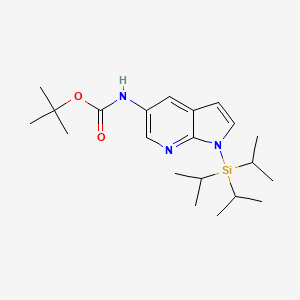
3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde
Overview
Description
3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde: is an organic compound that features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.
Attachment of the Nitrobenzaldehyde Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the aldehyde group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are commonly employed.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Research: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways involving the modulation of neurotransmitter activity or enzyme inhibition.
Comparison with Similar Compounds
- 3-(4-(Dimethylamino)piperidin-1-yl)propan-1-ol
- 3-(4-(Dimethylamino)piperidin-1-yl)-3-oxopropanenitrile
Comparison:
- Structural Differences: While similar in having a piperidine ring and a dimethylamino group, the presence of different functional groups (e.g., nitrobenzaldehyde vs. propanol or oxopropanenitrile) imparts unique chemical properties and reactivity.
- Unique Features: The nitrobenzaldehyde moiety in 3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde provides distinct electronic and steric effects, influencing its reactivity and potential applications.
Properties
IUPAC Name |
3-[4-(dimethylamino)piperidin-1-yl]-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)14-9-11(10-18)3-4-13(14)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXUBXCCWSHQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401924.png)


![1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1401930.png)


![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B1401934.png)
![1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1401935.png)

